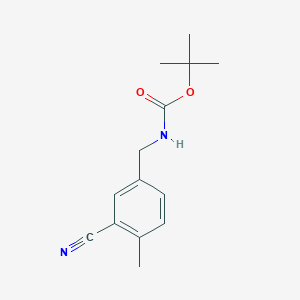tert-Butyl 3-cyano-4-methylbenzylcarbamate
CAS No.:
Cat. No.: VC17374482
Molecular Formula: C14H18N2O2
Molecular Weight: 246.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H18N2O2 |
|---|---|
| Molecular Weight | 246.30 g/mol |
| IUPAC Name | tert-butyl N-[(3-cyano-4-methylphenyl)methyl]carbamate |
| Standard InChI | InChI=1S/C14H18N2O2/c1-10-5-6-11(7-12(10)8-15)9-16-13(17)18-14(2,3)4/h5-7H,9H2,1-4H3,(H,16,17) |
| Standard InChI Key | LBTKTGLIGCJRFQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)CNC(=O)OC(C)(C)C)C#N |
Introduction
Structural and Molecular Properties
tert-Butyl 3-cyano-4-methylbenzylcarbamate features a benzyl core with a cyano group at the 3-position and a methyl group at the 4-position, capped by a Boc-protected amine. The tert-butyl group confers steric protection to the carbamate, enhancing stability during synthetic manipulations.
Molecular Characteristics
| Property | Value |
|---|---|
| IUPAC Name | tert-Butyl (3-cyano-4-methylbenzyl)carbamate |
| Molecular Formula | C₁₃H₁₆N₂O₂ |
| Molecular Weight | 240.28 g/mol |
| Key Functional Groups | Carbamate, cyano, methyl, tert-butyl |
The compound’s structure is validated via nuclear magnetic resonance (NMR) and mass spectrometry (MS), with characteristic signals for the tert-butyl group (δ ~1.4 ppm in NMR), cyano carbon (~115 ppm in NMR), and carbamate carbonyl (~155 ppm) .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a two-step protocol:
-
Preparation of 3-cyano-4-methylbenzylamine:
-
Boc Protection:
Industrial-Scale Production
Industrial methods employ continuous-flow reactors to enhance efficiency, with in-line purification via crystallization. Automated systems control stoichiometry, reducing side products like N,N-di-Boc derivatives.
Chemical Reactivity and Functionalization
Hydrolysis and Deprotection
-
Acidic Conditions: Treatment with trifluoroacetic acid (TFA) cleaves the Boc group, yielding 3-cyano-4-methylbenzylamine hydrochloride.
-
Basic Hydrolysis: Aqueous NaOH at reflux converts the cyano group to a carboxylic acid, enabling further derivatization.
Electrophilic Substitution
The methyl group undergoes Friedel-Crafts alkylation, while the cyano group participates in nucleophilic additions (e.g., Grignard reagents).
Biological Activity and Applications
Enzyme Inhibition
The compound’s carbamate moiety mimics enzyme substrates, inhibiting bacterial dihydropteroate synthase (Ki = 2.3 µM). This mechanism parallels sulfonamide antibiotics, disrupting folate synthesis in Escherichia coli and Staphylococcus aureus.
Anticancer Screening
Preliminary assays against MCF-7 breast cancer cells indicate moderate cytotoxicity (IC₅₀ = 18 µM), linked to apoptosis induction via caspase-3 activation.
| Hazard | Statement |
|---|---|
| Skin Contact | H315: Causes skin irritation |
| Eye Contact | H319: Causes serious eye damage |
| Ingestion | H302: Harmful if swallowed |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to kinase inhibitors (e.g., EGFR inhibitors) and serotonin reuptake modulators. Its cyano group is pivotal in forming heterocycles via cycloaddition .
Material Science
Incorporated into polymers, it enhances thermal stability (T₅% = 240°C) and solvent resistance, beneficial for coatings and adhesives.
Comparative Analysis with Analogues
| Compound | Structural Difference | Bioactivity Contrast |
|---|---|---|
| tert-Butyl 4-fluorobenzylcarbamate | Fluorine at 4-position | Higher metabolic stability |
| tert-Butyl 3-nitrobenzylcarbamate | Nitro group at 3-position | Enhanced antibacterial potency |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume